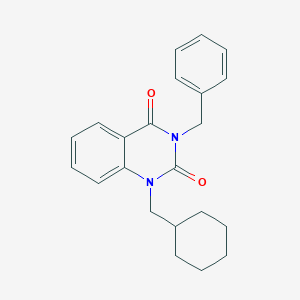
3-benzyl-1-(cyclohexylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-(cyclohexylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (BQD) is a heterocyclic compound that has been studied extensively in recent years due to its interesting biological properties. BQD has been found to be a potent antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, BQD has been studied for its potential use in the treatment of a variety of diseases, including diabetes, Alzheimer’s, and Parkinson’s.
Scientific Research Applications
3-benzyl-1-(cyclohexylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has been studied extensively for its potential use in the treatment of various diseases and disorders. This compound has been found to be a potent antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, this compound has been studied for its potential use in the treatment of diabetes, Alzheimer’s, and Parkinson’s. This compound has also been studied for its potential use in the treatment of cardiovascular disease, obesity, and HIV/AIDS.
Mechanism of Action
The exact mechanism of action of 3-benzyl-1-(cyclohexylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is not yet fully understood. However, it is believed that this compound may act as an antioxidant and anti-inflammatory agent by scavenging free radicals and reducing inflammation. Additionally, this compound may act as an anti-cancer agent by inducing apoptosis, inhibiting cell proliferation, and modulating tumor microenvironment.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to be a potent antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, this compound has been found to have anti-diabetic, neuroprotective, and cardioprotective effects. This compound has also been found to have anti-obesity and anti-HIV effects.
Advantages and Limitations for Lab Experiments
The main advantages of using 3-benzyl-1-(cyclohexylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione in laboratory experiments are its high potency, low toxicity, and ease of synthesis. Additionally, this compound is relatively inexpensive and readily available. The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is not yet fully understood.
Future Directions
There are a variety of potential future directions for the study of 3-benzyl-1-(cyclohexylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione. This compound could be further studied for its potential use in the treatment of various diseases and disorders, such as diabetes, Alzheimer’s, and Parkinson’s. Additionally, this compound could be further studied for its potential use in the treatment of cardiovascular disease, obesity, and HIV/AIDS. This compound could also be further studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further research could be conducted to better understand the exact mechanism of action of this compound.
Synthesis Methods
3-benzyl-1-(cyclohexylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can be synthesized through a variety of methods, including the Biginelli reaction, the Ugi reaction, and the multicomponent reaction. The Biginelli reaction involves the condensation of an aldehyde, an α-hydroxy ketone, and an aromatic or aliphatic acid. The Ugi reaction involves the condensation of an aldehyde, an amine, and an isocyanide. The multicomponent reaction involves the condensation of an aldehyde, an amine, and an acid. All of these methods are relatively simple and efficient, and they can be used to synthesize this compound in high yields.
Properties
IUPAC Name |
3-benzyl-1-(cyclohexylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21-19-13-7-8-14-20(19)23(15-17-9-3-1-4-10-17)22(26)24(21)16-18-11-5-2-6-12-18/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABCTXYJGKNGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455764.png)
![2-(3,5-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455782.png)
![2-(2,5-dimethylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455795.png)
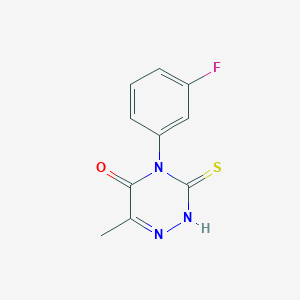
![2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6455803.png)
![2-(5-chloro-2-methylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455807.png)
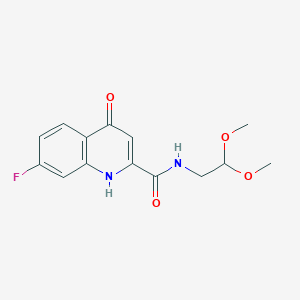
![3-[(2,2-dimethoxyethyl)amino]-4-{[(4-fluorophenyl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B6455813.png)
![2-(3,4-dimethoxyphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455817.png)
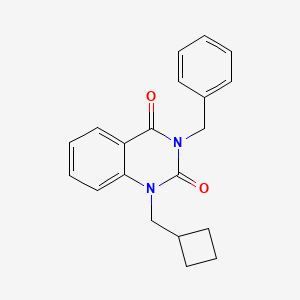
![3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6455834.png)
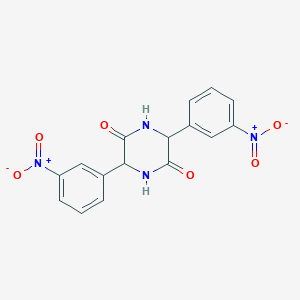
![2-(5-chloro-2-methylphenyl)-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455843.png)
![3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6455848.png)
